N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a 2,4-dimethoxyphenyl group and a 1,3,4-oxadiazol-2-yl group. The benzamide moiety is also substituted with a fluorine atom at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core structure, with the aforementioned substitutions. The 2,4-dimethoxyphenyl and 1,3,4-oxadiazol-2-yl groups would contribute to the overall polarity and potential reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and oxadiazole groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both electron-donating and electron-withdrawing groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide derivatives demonstrate significant antimicrobial and anti-proliferative activities. Compounds synthesized from this class have shown inhibitory effects against pathogenic bacteria and yeasts, such as Candida albicans. Additionally, they exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cells (Al-Wahaibi et al., 2021).
Antitumor Properties
Certain analogues of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide show potent antitumor properties. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been identified as having selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
Synthesis and Biological Activity
The synthesis of various derivatives of 1,3,4-oxadiazoles containing the N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide structure has been explored for their biological activities. These derivatives have been evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells, showing promising results in various assays (Koçyiğit-Kaymakçıoğlu et al., 2012).
Anticonvulsant Properties
Some 1,3,4-oxadiazole derivatives, including those related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, have shown potential as anticonvulsant agents. These compounds interact with benzodiazepine receptors, which is thought to mediate their anticonvulsant activity (Zarghi et al., 2008).
Potential in Antipsychotic Treatment
Derivatives of 1,3,4-oxadiazoles related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide have been explored for their potential use as antipsychotic agents. These compounds have shown activity in behavioral animal tests and do not interact with dopamine receptors, indicating a novel mechanism of action (Wise et al., 1987).
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONPZSLOSXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
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